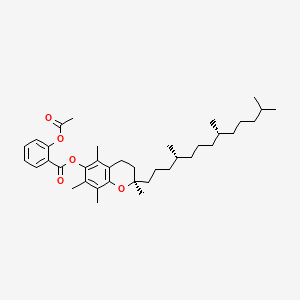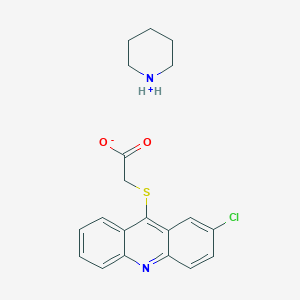
Trimethylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylammonium nitrate is an organic compound with the molecular formula C₃H₁₀N₂O₃. It is a quaternary ammonium salt, consisting of a trimethylammonium cation and a nitrate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylammonium nitrate can be synthesized by treating trimethylamine with nitric acid. The reaction typically involves the following steps:
Reaction of Trimethylamine with Nitric Acid: Trimethylamine is reacted with nitric acid to form this compound. [ \text{(CH₃)₃N} + \text{HNO₃} \rightarrow \text{(CH₃)₃NHNO₃} ]
Purification: The resulting this compound is purified by recrystallization from ethanol and dried at 110°C in an air oven.
Industrial Production Methods
In industrial settings, this compound is produced by reacting equimolar solutions of silver nitrate and trimethylammonium iodide. The silver iodide precipitate is removed, and the clear solution of this compound is evaporated to reduce the volume, resulting in the formation of white crystals .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert it into other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions where the nitrate anion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitro compounds, while reduction can yield amines.
Applications De Recherche Scientifique
Trimethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used in studies involving quaternary ammonium compounds and their effects on biological systems.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of trimethylammonium nitrate involves its interaction with molecular targets and pathways in biological systems. As a quaternary ammonium compound, it can interact with cell membranes and proteins, affecting their function. It can also act as an agonist at muscarinic receptors, influencing neurotransmission in the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium Nitrate: Similar in structure but with an additional methyl group.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with a longer alkyl chain.
Uniqueness
Trimethylammonium nitrate is unique due to its specific molecular structure, which allows it to interact with various biological targets and participate in a wide range of chemical reactions. Its relatively simple structure compared to other quaternary ammonium compounds makes it a versatile reagent in scientific research .
Propriétés
Numéro CAS |
25238-43-1 |
|---|---|
Formule moléculaire |
C3H10N2O3 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
trimethylazanium;nitrate |
InChI |
InChI=1S/C3H9N.NO3/c1-4(2)3;2-1(3)4/h1-3H3;/q;-1/p+1 |
Clé InChI |
YSXXGOKILPYXSH-UHFFFAOYSA-O |
SMILES canonique |
C[NH+](C)C.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


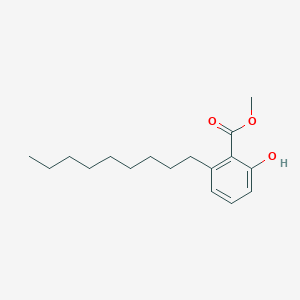
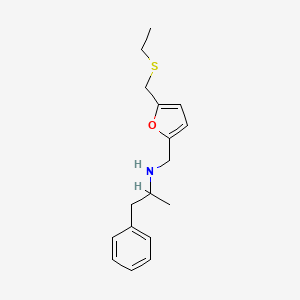

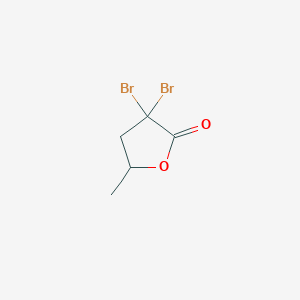

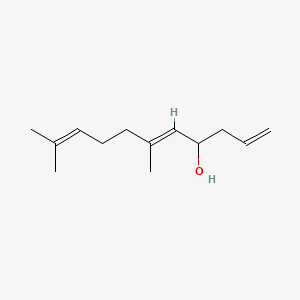
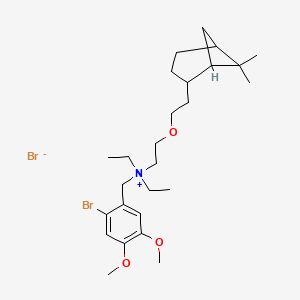
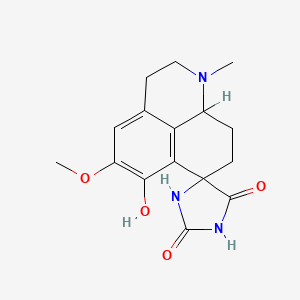
![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
